
2-(Diethylamino)-2-oxoethyl(methyl)sulfamoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)-2-oxoethyl(methyl)sulfamoyl chloride is a chemical compound with a complex structure that includes diethylamino, oxoethyl, methyl, and sulfamoyl chloride functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-2-oxoethyl(methyl)sulfamoyl chloride typically involves the reaction of diethylamine with a suitable precursor, such as an oxoethyl chloride derivative. The reaction conditions often include the use of a solvent like dichloromethane and a base such as triethylamine to facilitate the reaction. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates and to ensure high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
2-(Diethylamino)-2-oxoethyl(methyl)sulfamoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfamoyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The oxoethyl group can be involved in oxidation-reduction reactions, leading to the formation of different oxidation states of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the oxoethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation can produce a sulfone .
Aplicaciones Científicas De Investigación
2-(Diethylamino)-2-oxoethyl(methyl)sulfamoyl chloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)-2-oxoethyl(methyl)sulfamoyl chloride involves its interaction with nucleophiles and electrophiles in various chemical reactions. The sulfamoyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of complex organic compounds and in biochemical assays to modify proteins and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A similar compound with a dimethylamino group instead of a diethylamino group.
2-(Diethylamino)ethyl methacrylate: Another similar compound with a methacrylate group.
Uniqueness
2-(Diethylamino)-2-oxoethyl(methyl)sulfamoyl chloride is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions
Propiedades
Número CAS |
926189-86-8 |
|---|---|
Fórmula molecular |
C7H15ClN2O3S |
Peso molecular |
242.72 g/mol |
Nombre IUPAC |
N-[2-(diethylamino)-2-oxoethyl]-N-methylsulfamoyl chloride |
InChI |
InChI=1S/C7H15ClN2O3S/c1-4-10(5-2)7(11)6-9(3)14(8,12)13/h4-6H2,1-3H3 |
Clave InChI |
ILIJSUFNSQCLLZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)CN(C)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


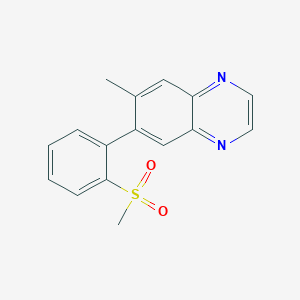
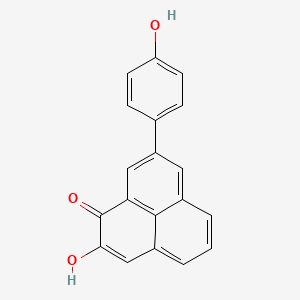
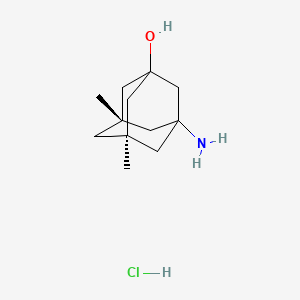
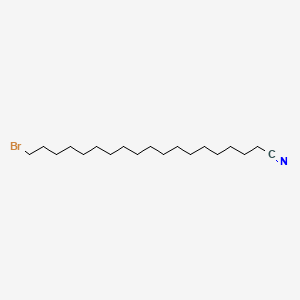
![tert-Butyl 6-(Benzyloxycarbonylamino)-2,3-Dihydro-1H-Imidazo{1,2-b]pyrazole-1-carboxylate](/img/structure/B13856639.png)

![2-[4-(2-Methylidenebutanoyl)phenyl]acetic acid](/img/structure/B13856653.png)
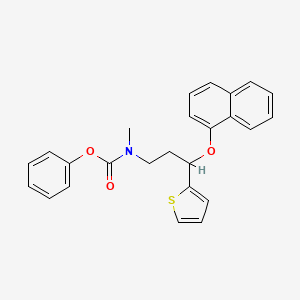

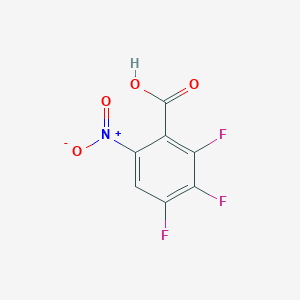
![2-[(7-chloro-1H-indazol-6-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide](/img/structure/B13856687.png)
![10-[(1-Oxo-1lambda~5~-azabicyclo[2.2.2]octan-3-yl)methyl]-10H-phenothiazine](/img/structure/B13856692.png)
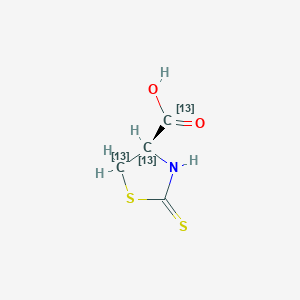
![5-[(2-Amino-6-chloro-4-pyrimidinyl-13C2)amino]-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13856706.png)
